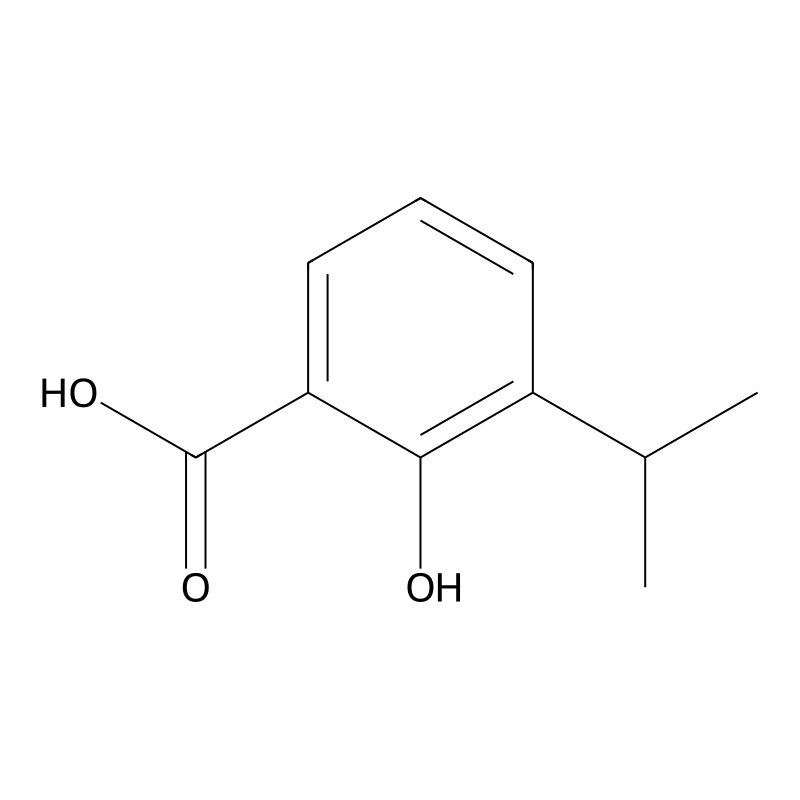2-Hydroxy-3-isopropylbenzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Synthesis and Characterization:
2-Hydroxy-3-isopropylbenzoic acid, also known as 3-isopropylsalicylic acid, is an organic compound with the chemical formula C₁₀H₁₂O₃. It can be synthesized through various methods, including the Kolbe-Schmitt reaction and the Friedel-Crafts acylation reaction. Studies have explored the optimization of these synthetic routes to improve yield and efficiency. [, ]
Pharmacological Properties:
Research has investigated the potential pharmacological properties of 2-hydroxy-3-isopropylbenzoic acid. Some studies have shown that it may exhibit anti-inflammatory and analgesic effects, similar to its close relative, salicylic acid (the active ingredient in aspirin). However, further research is needed to confirm these findings and understand the underlying mechanisms of action. [, ]
Antimicrobial Activity:
Studies have also explored the potential antimicrobial activity of 2-hydroxy-3-isopropylbenzoic acid. Some research suggests that it may exhibit activity against certain bacterial and fungal strains. However, more research is required to determine its efficacy and potential applications in this area. [, ]
2-Hydroxy-3-isopropylbenzoic acid is an organic compound with the molecular formula C10H12O3. This compound features a benzene ring substituted with a hydroxyl group (–OH), an isopropyl group (–C(CH3)2), and a carboxylic acid group (–COOH). The structural representation can be expressed through its InChI string:
textInChI=1S/C10H12O3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)
The compound exhibits various physical and chemical properties, including a calculated LogP value of 3.5, indicating its lipophilicity, and it has two hydrogen bond donors and three hydrogen bond acceptors in its structure .
- Esterification: Reaction with alcohols to form esters under acidic conditions.
- Acylation: Can undergo acylation reactions, particularly with acyl chlorides or anhydrides.
- Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
These reactions are fundamental in synthetic organic chemistry for creating derivatives or modifying the compound for specific applications.
Research indicates that 2-Hydroxy-3-isopropylbenzoic acid may exhibit biological activities relevant to pharmacology. Its structural similarity to other biologically active compounds suggests potential anti-inflammatory and analgesic properties. Additionally, its analogs have been studied for their effects on cancer cell lines, indicating a possible role in cancer treatment strategies .
The synthesis of 2-Hydroxy-3-isopropylbenzoic acid can be achieved through several methods:
- Acylation of Salicylic Acid: This involves the acylation of salicylic acid using thionyl chloride followed by esterification with isopropanol.
- Direct Hydroxylation: Hydroxylation of 3-isopropylbenzoic acid can also yield the desired compound through controlled reaction conditions .
These methods highlight the versatility in synthesizing this compound for various research and industrial applications.
2-Hydroxy-3-isopropylbenzoic acid has several notable applications:
- Pharmaceuticals: Used as a precursor or intermediate in the synthesis of drugs due to its potential therapeutic properties.
- Chemical Industry: Serves as an important building block for producing various chemical compounds and materials.
- Research: Utilized in studies related to drug development and biochemical assays due to its unique structure and reactivity .
Several compounds share structural similarities with 2-Hydroxy-3-isopropylbenzoic acid, which may influence their biological activity and chemical behavior. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-Hydroxy-5-isopropylbenzoic acid | 31589-71-6 | 0.98 |
| 2-Hydroxy-3,5-diisopropylbenzoic acid | 2215-21-6 | 1.00 |
| 4-Hydroxy-3-isopropylbenzoic acid | 859034-02-9 | 0.98 |
| 2,4-Dihydroxy-5-isopropylbenzoic acid | 1184181-48-3 | 0.98 |
| 3-(tert-butyl)-2-hydroxy-5-methylbenzoic acid | 23050-96-6 | 0.98 |
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








